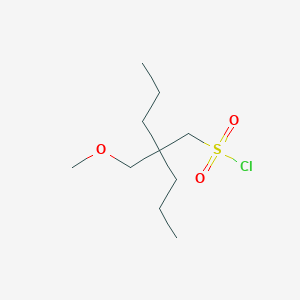

2-(Methoxymethyl)-2-propylpentane-1-sulfonyl chloride

Description

Properties

Molecular Formula |

C10H21ClO3S |

|---|---|

Molecular Weight |

256.79 g/mol |

IUPAC Name |

2-(methoxymethyl)-2-propylpentane-1-sulfonyl chloride |

InChI |

InChI=1S/C10H21ClO3S/c1-4-6-10(7-5-2,8-14-3)9-15(11,12)13/h4-9H2,1-3H3 |

InChI Key |

OJTROWDSSJPHGC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)(COC)CS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(Methoxymethyl)-2-propylpentane-1-sulfonyl chloride typically involves the reaction of 2-(Methoxymethyl)-2-propylpentane-1-ol with a sulfonyl chloride reagent. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often involve low temperatures to prevent any side reactions and to ensure high yield of the desired product.

Chemical Reactions Analysis

2-(Methoxymethyl)-2-propylpentane-1-sulfonyl chloride undergoes a variety of chemical reactions due to the presence of the sulfonyl chloride group. Some of the common reactions include:

Nucleophilic Substitution: The sulfonyl chloride group can be readily displaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride.

Oxidation: The sulfonyl chloride group can be oxidized to the corresponding sulfonic acid using oxidizing agents like hydrogen peroxide.

Scientific Research Applications

2-(Methoxymethyl)-2-propylpentane-1-sulfonyl chloride has several applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of sulfonamides and sulfonate esters.

Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups which can alter their properties and functions.

Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The reactivity of 2-(Methoxymethyl)-2-propylpentane-1-sulfonyl chloride is primarily due to the presence of the sulfonyl chloride group. This group is highly electrophilic and can readily react with nucleophiles. The mechanism of action involves the nucleophilic attack on the sulfur atom, leading to the displacement of the chloride ion and the formation of a new bond with the nucleophile. This reactivity makes the compound a valuable intermediate in various chemical transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

These compounds share functional group similarities but differ in substituents, molecular weight, and structural complexity. A comparative analysis is provided below.

Key Structural and Molecular Features

Hypothetical Comparison with Target Compound

The target compound, 2-(Methoxymethyl)-2-propylpentane-1-sulfonyl chloride , would theoretically have a molecular formula of C₁₀H₂₁ClO₃S (estimated molecular weight ~256.8), assuming a linear pentane chain. Key differences include:

- Branched vs.

- Substituent Effects : The methoxymethyl and propyl groups may increase steric hindrance compared to the smaller methyl or fluorophenyl groups in the analogs .

- Polarity : The methoxy group in the target compound could improve solubility in polar solvents relative to fluorinated or aromatic analogs .

Reactivity and Functional Group Analysis

- Sulfonyl Chloride Reactivity : All compounds share the -SO₂Cl group, enabling reactions with amines (to form sulfonamides) or alcohols (to form sulfonate esters). The steric environment of the target compound’s branched structure may slow nucleophilic attacks compared to less hindered analogs .

- The target compound’s methoxymethyl group, being electron-donating, might reduce reactivity.

- Thermal Stability : Cyclic systems (e.g., cyclopropane ) are prone to ring-opening under heat, whereas the linear target compound may exhibit greater thermal resilience.

Biological Activity

2-(Methoxymethyl)-2-propylpentane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. Sulfonyl chlorides are known for their reactivity and versatility in synthesizing various biologically active molecules. This article explores the biological activity of 2-(Methoxymethyl)-2-propylpentane-1-sulfonyl chloride, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(Methoxymethyl)-2-propylpentane-1-sulfonyl chloride can be represented as follows:

This compound features a sulfonyl chloride functional group, which is pivotal for its biological interactions. The presence of the methoxymethyl group enhances lipophilicity, which may influence its bioavailability and interaction with biological targets.

Mechanisms of Biological Activity

Sulfonyl chlorides can interact with various biomolecules, including proteins and nucleic acids, through electrophilic substitution reactions. The biological activity of 2-(Methoxymethyl)-2-propylpentane-1-sulfonyl chloride is hypothesized to arise from:

- Reactivity with Amino Acids : The sulfonyl chloride can react with nucleophilic side chains of amino acids in proteins, potentially leading to enzyme inhibition or modification.

- Formation of Mesoionic Salts : Similar compounds have demonstrated the ability to form mesoionic salts that enhance stability and bioactivity, allowing for better interaction with cellular targets .

Biological Activities

Recent studies have indicated that derivatives of sulfonyl chlorides exhibit a range of biological activities:

- Antimicrobial Activity : Sulfonamides, closely related to sulfonyl chlorides, have shown significant antibacterial properties. The structure-activity relationship indicates that modifications on the sulfonamide group can enhance activity against resistant strains .

- Anticancer Potential : Some sulfonyl derivatives have been reported to exhibit anticancer properties by inducing apoptosis in cancer cells through various pathways .

- Neuroprotective Effects : Compounds with similar structures have been evaluated for neuroprotective activities, showing potential in treating neurodegenerative diseases by modulating neurotransmitter systems .

Case Studies

- Antiepileptic Activity : A study involving a related compound demonstrated effective anticonvulsant activity through interactions with GABA receptors, suggesting that 2-(Methoxymethyl)-2-propylpentane-1-sulfonyl chloride may also possess similar properties when further investigated .

- Target Protein Interaction : Research utilizing mass spectrometry elucidated the interaction of sulfonyl fluoride probes with target proteins, revealing insights into the binding sites and mechanisms of action. This methodology could be adapted to study the interactions of 2-(Methoxymethyl)-2-propylpentane-1-sulfonyl chloride with specific proteins .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications at specific positions on the sulfonamide or sulfonyl chloride backbone can significantly influence biological activity. For instance:

- The presence of electron-withdrawing groups enhances reactivity and potential bioactivity.

- Alkyl chain length and branching affect lipophilicity and membrane permeability, influencing pharmacokinetics.

| Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased reactivity and potency |

| Alkyl chain length | Affects lipophilicity and absorption |

| Aromatic substitutions | Modulates interaction with biological targets |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(Methoxymethyl)-2-propylpentane-1-sulfonyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves introducing the sulfonyl chloride group via chlorination of the corresponding sulfonic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Optimization requires careful control of reaction temperature (e.g., 0–5°C to prevent decomposition) and stoichiometric ratios. For example, excess SOCl₂ ensures complete conversion, while inert atmospheres (N₂/Ar) minimize hydrolysis . Post-reaction purification via fractional distillation or recrystallization in non-polar solvents (e.g., hexane) enhances yield.

Q. How does the methoxymethyl group influence the compound’s reactivity and stability?

- Methodological Answer : The methoxymethyl substituent introduces steric hindrance and electronic effects. The ether oxygen donates electron density, stabilizing the sulfonyl chloride group against premature hydrolysis. However, steric bulk may slow nucleophilic substitution reactions. Stability tests under varying pH (e.g., buffered aqueous solutions at pH 2–12) and temperatures (e.g., 25°C vs. 40°C) can quantify degradation rates. Storage recommendations include anhydrous conditions (−20°C, desiccated) to preserve reactivity .

Advanced Research Questions

Q. What mechanistic insights explain the electrophilic behavior of 2-(Methoxymethyl)-2-propylpentane-1-sulfonyl chloride in substitution reactions?

- Methodological Answer : The sulfonyl chloride group acts as a strong electrophile due to the electron-withdrawing sulfonyl moiety. Mechanistic studies (e.g., kinetic isotope effects, Hammett plots) reveal that nucleophilic attack occurs at the sulfur atom, with the leaving chloride ion stabilized by polar aprotic solvents (e.g., DMF, DMSO). Computational modeling (DFT calculations) can map transition states and activation energies for reactions with amines or alcohols .

Q. How can this compound be utilized in designing sulfonamide-based inhibitors for enzymatic targets?

- Methodological Answer : The sulfonyl chloride reacts with primary/secondary amines to form sulfonamides, a common pharmacophore. For enzyme inhibition studies:

- Step 1 : React the compound with a target enzyme’s lysine residues under mild conditions (pH 7.4, 25°C).

- Step 2 : Use LC-MS or MALDI-TOF to confirm covalent modification.

- Step 3 : Perform kinetic assays (e.g., IC₅₀ determination) to evaluate inhibition potency. Comparative studies with non-sulfonylated analogs isolate the sulfonyl group’s contribution .

Q. What structural analogs of this compound exhibit enhanced reactivity, and how do substitutions alter reaction pathways?

- Methodological Answer : Modifying the methoxymethyl or propyl groups alters steric and electronic profiles. For example:

- Analog A : Replacing the methoxymethyl with a trifluoromethyl group increases electrophilicity (measured via ¹⁹F NMR shifts).

- Analog B : Shortening the propyl chain reduces steric hindrance, accelerating nucleophilic substitution (observed via pseudo-first-order kinetics).

- Table : Comparative Reactivity Data

| Analog | Substituent | Relative Rate (vs. Parent) |

|---|---|---|

| Parent Compound | Methoxymethyl, Propyl | 1.0 |

| Analog A | CF₃ | 2.5 |

| Analog B | Ethyl | 1.8 |

Synthetic routes for analogs require tailored protecting-group strategies (e.g., silyl ethers for hydroxyl intermediates) .

Data Contradictions and Resolution

- Contradiction : reports hydrolysis under acidic conditions, while suggests basic conditions are more effective.

- Resolution : Hydrolysis mechanisms differ: Acidic conditions protonate the sulfonyl chloride, while basic conditions deprotonate nucleophiles (e.g., H₂O). Kinetic studies (pH-rate profiles) can identify optimal conditions for specific applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.